molecular formula C14H18O4 B7995047 O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate

O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7995047
M. Wt: 250.29 g/mol
InChI Key: BGKACVFRRPLVJF-UHFFFAOYSA-N
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Description

O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate is an organic compound with the molecular formula C14H18O4. It is a derivative of oxalic acid, where one of the hydrogen atoms is replaced by an ethyl group and the other by a 2-(2,3-dimethylphenyl)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. One common method is the reaction of oxalyl chloride with 2-(2,3-dimethylphenyl)ethanol and ethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or 2-(2,3-dimethylphenyl)ethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids such as 2-(2,3-dimethylphenyl)acetic acid and ethyl oxalate.

    Reduction: Alcohols such as 2-(2,3-dimethylphenyl)ethanol and ethylene glycol.

    Substitution: Various substituted oxalates depending on the nucleophile used.

Scientific Research Applications

O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The ethyl and 2-(2,3-dimethylphenyl)ethyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate: Similar structure but with a different position of the methyl groups on the phenyl ring.

    O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate: Another isomer with different methyl group positions.

    O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate: Similar compound with methyl groups on the 3 and 4 positions of the phenyl ring.

Uniqueness

O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can affect its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-O-[2-(2,3-dimethylphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-9-8-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKACVFRRPLVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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